molecular formula C11H7ClO B054308 Azulene-1-carbonyl chloride CAS No. 120221-75-2

Azulene-1-carbonyl chloride

Cat. No.: B054308
CAS No.: 120221-75-2
M. Wt: 190.62 g/mol
InChI Key: XNVRMEHUFFMGMX-UHFFFAOYSA-N
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Description

Azulene-1-carbonyl chloride is an aromatic acyl chloride derivative of azulene, a non-benzenoid aromatic hydrocarbon characterized by a bicyclic structure of fused cyclopentane and cycloheptene rings. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing azulene moieties into target molecules. The unique electronic properties of azulene, arising from its polarized π-electron system, confer distinct reactivity and stability to its derivatives compared to benzenoid analogs.

Key Properties (Inferred):

  • Molecular Formula: C₁₁H₇ClO (replacing the aldehyde group in azulene-1-carbaldehyde with a carbonyl chloride).
  • Molecular Weight: ~190.45 g/mol (calculated).
  • Reactivity: Highly reactive due to the electrophilic carbonyl chloride group, enabling nucleophilic acyl substitution reactions (e.g., esterifications, amide formations).

Properties

CAS No.

120221-75-2

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

IUPAC Name

azulene-1-carbonyl chloride

InChI

InChI=1S/C11H7ClO/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H

InChI Key

XNVRMEHUFFMGMX-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)Cl

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)Cl

Synonyms

1-Azulenecarbonylchloride(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Representative Reaction Pathways

  • With Acetylacetone (R = CH₃):
    Azulene-1-carbonyl chloride reacts with acetylacetone to yield 1-(azulen-1-yl)-3-methylbutane-1,3-dione (1) . Excess acetylacetone shifts equilibrium toward product formation by reversing intermediate triketone decomposition.

  • With Ethyl Acetylacetate (R = OC₂H₅):
    The reaction produces ethyl 2,2-di(1-azulenoyl)acetate (7) and ethyl 3-oxo-2-(1-azulenoyl)butanoate (8) as byproducts due to acetyl group elimination .

Experimental Data and Yields

The following tables summarize reaction outcomes under varying conditions:

Table 1: Reaction with Ethyl Acetylacetate

Reaction Time (h)Recovered Acid (%)Yield of 7 (%)Yield of 8 (%)
1.528924
3.0281219
12291024

Table 2: Reaction with Acetylacetone

Reaction Time (h)Recovered Acid (%)Yield of 1 (%)
1.53521
3.02035
122228

Key observations:

  • Longer reaction times (>12 h) do not improve yields due to decomposition .

  • Ethyl acetylacetate favors ester byproducts (7, 8) over β-diketones .

Mechanistic Insights

The reaction proceeds via acyl transfer facilitated by MgCl₂ and pyridine:

  • Coordination: MgCl₂ activates the β-diketone/ester by coordinating its carbonyl groups.

  • Acylation: this compound undergoes nucleophilic attack at the α-carbon of the β-diketone.

  • Byproduct Formation: Competing elimination pathways (e.g., acetyl group removal) occur with bulkier substrates like ethyl acetylacetate .

Challenges and Limitations

  • Moisture Sensitivity: Residual water hydrolyzes the acid chloride, necessitating anhydrous conditions .

  • Substrate Specificity: Reactions with malonyl dichloride fail to yield target products, prompting alternative synthetic routes .

  • Temperature Control: Elevated temperatures (>80°C) cause decomposition, as seen in Scholl oxidation attempts of related azulenes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of azulene-1-carbonyl chloride are best contextualized by comparing it to benzenoid acyl chlorides (e.g., benzoyl chloride) and other azulene derivatives (e.g., azulene-1-carbaldehyde).

Property This compound Benzoyl Chloride Azulene-1-carbaldehyde
Molecular Formula C₁₁H₇ClO C₇H₅ClO C₁₁H₈O
Molecular Weight (g/mol) 190.45 (calculated) 140.57 156.18
Functional Group Acyl chloride (-COCl) Acyl chloride (-COCl) Aldehyde (-CHO)
Aromatic System Non-benzenoid (azulene) Benzenoid Non-benzenoid (azulene)

Reactivity and Stability

  • Electrophilicity : The electron-deficient carbonyl carbon in this compound is less electrophilic than that of benzoyl chloride due to azulene’s electron-rich cyclopentene ring, which donates electron density via conjugation . This may reduce its reactivity in nucleophilic substitutions compared to benzoyl chloride.
  • Thermal Stability: Azulene derivatives are generally less thermally stable than benzenoid analogs. The strain in azulene’s fused-ring system may predispose this compound to decomposition under elevated temperatures.
  • Hydrolysis Sensitivity : Like all acyl chlorides, this compound is moisture-sensitive, reacting vigorously with water to form azulene-1-carboxylic acid and HCl. This reactivity is comparable to benzoyl chloride but faster than azulene-1-carbaldehyde’s oxidation or hydration .

Toxicity and Handling

  • Hazards :
    • This compound : Likely corrosive (inferred from benzoyl chloride’s classification) and a respiratory irritant (similar to azulene-1-carbaldehyde’s hazards) .
    • Benzoyl Chloride : Classified as corrosive (Skin Corrosion/Irritation Category 1B) and a respiratory irritant .
    • Azulene-1-carbaldehyde : Classified as acutely toxic (Oral, Category 4) and a skin/eye irritant .
Hazard Parameter This compound Benzoyl Chloride Azulene-1-carbaldehyde
Acute Toxicity (Oral) Likely Category 4 Not classified Category 4
Skin Corrosion/Irritation Likely Category 1B Category 1B Category 2
Respiratory Irritation Likely Category 3 Category 3 Category 3

Q & A

Q. What are the established protocols for synthesizing and characterizing azulene-1-carbonyl chloride?

Methodological Answer:

  • Synthesis : Use Friedel-Crafts acylation of azulene with phosgene derivatives under inert, anhydrous conditions. Monitor reaction progress via TLC or in situ FTIR to detect carbonyl formation .
  • Characterization : Employ a combination of 1H^1\text{H}/13C^13\text{C} NMR to confirm regioselectivity at the 1-position, mass spectrometry (HRMS) for molecular ion verification, and elemental analysis for purity (>98%). For crystalline samples, single-crystal X-ray diffraction resolves structural ambiguities .
  • Purity Validation : Conduct DSC to assess thermal stability and detect impurities. Report retention times from HPLC with a C18 column (e.g., 8.2 min at 1.0 mL/min flow rate) .

Q. How should researchers handle this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis. Pre-dry solvents (e.g., THF, DCM) over molecular sieves before use .
  • Stability Testing : Perform kinetic studies using 1H^1\text{H} NMR in CDCl₃ at 25°C to track decomposition (e.g., half-life >72 hours under inert conditions). Monitor for HCl liberation via pH strips in sealed reaction setups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density and frontier molecular orbitals (FMOs). Compare HOMO-LUMO gaps (e.g., 4.2 eV) with experimental electrophilicity indices .
  • Reactivity Validation : Simulate nucleophilic attack trajectories (e.g., by amines) using NBO analysis. Correlate activation energies (ΔG‡) with experimental yields in SNAr reactions .

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Apply Higgins’ I2I^2 statistic to quantify heterogeneity across studies. For example, if I2>50%I^2 > 50\%, subgroup analyses (e.g., solvent polarity, temperature) identify confounding variables .
  • Systematic Review : Follow PRISMA guidelines to screen 20+ studies. Use GRADE criteria to assess bias in NMR solvent selection (e.g., DMSO-d₆ vs. CDCl₃ shifting carbonyl peaks by 2-3 ppm) .

Q. What experimental designs optimize regioselective derivatization of this compound?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., -78°C vs. reflux) and nucleophile strength (e.g., Grignard vs. enolates). Monitor intermediates via Cryo-ESI-MS .
  • In Situ Spectroscopy : Use ReactIR to track acyl chloride consumption (e.g., peak at 1780 cm⁻¹) and quantify regioselectivity ratios (e.g., 9:1 for 1- vs. 3-substitution) .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound adducts?

Methodological Answer:

  • Detailed Protocols : Include exact molar ratios (e.g., 1:1.2 azulene:ClCOCl), quenching steps (e.g., 10% NaHCO₃ wash volume), and drying times (e.g., MgSO₄ for 30 min) in supplementary data .
  • Negative Controls : Run parallel reactions without catalysts (e.g., AlCl₃) to confirm no background acylation. Report yields as mean ± SD from triplicate trials .

Q. What strategies address challenges in characterizing this compound’s electronic properties?

Methodological Answer:

  • Combined Spectroscopic Approaches : Use UV-Vis (λmax = 320 nm in hexane) with cyclic voltammetry (E1/2_{1/2} = -1.1 V vs. SCE) to correlate absorption bands with redox behavior .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to distinguish overlapping signals in 2D NMR (e.g., HSQC vs. HMBC correlations) .

Conflict Resolution in Literature

Q. How should researchers interpret conflicting data on this compound’s stability in protic solvents?

Methodological Answer:

  • Re-Analysis Framework : Replicate key studies under standardized conditions (25°C, 0.1 M in ethanol/water). Use Arrhenius plots to compare activation energies (e.g., EaE_a = 45 kJ/mol vs. 60 kJ/mol) .
  • Error Source Identification : Apply funnel plots to detect publication bias in stability studies. If asymmetry exists, conduct trim-and-fill analysis to adjust effect sizes .

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